molecular formula C19H18N2O3S B2939451 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 953210-11-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2939451
CAS No.: 953210-11-2
M. Wt: 354.42
InChI Key: KJIIRPQEUMUVKG-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a synthetic small molecule featuring an isoxazole core linked to a 2-(methylthio)benzamide group. Isoxazole derivatives are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of pharmacological activities . Compounds incorporating the 4-methoxyphenyl substituent, similar to this one, are frequently investigated for their potential biological properties, which can include antimicrobial, anticancer, anti-inflammatory, and analgesic activities . The presence of the 2-(methylthio)benzamide moiety may contribute to unique binding characteristics and influence the compound's mechanism of action, potentially targeting various enzymes or receptors in biological pathways. Researchers value this compound as a key intermediate or target molecule in the synthesis of more complex heterocyclic systems and for exploring structure-activity relationships (SAR) in drug discovery programs . The molecular structure is characterized by spectroscopic methods, including NMR and LCMS, to confirm identity and ensure high purity for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-9-7-13(8-10-15)17-11-14(21-24-17)12-20-19(22)16-5-3-4-6-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIIRPQEUMUVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide, a compound derived from isoxazole and benzamide structures, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiviral effects, enzyme inhibition, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldoxime with suitable dipolarophiles under specific conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the compound .

Antiviral Activity

Research indicates that derivatives of benzamide, including compounds similar to this compound, exhibit significant antiviral properties. For instance, studies have shown that certain N-phenylbenzamide derivatives can inhibit the replication of Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G, a protein known for its antiviral function . While specific data on the compound is limited, its structural similarity to known antiviral agents suggests potential efficacy against viral infections.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit various enzymes. For example, certain benzamide derivatives have demonstrated inhibitory effects on RET kinase activity, which is implicated in cancer progression. Compounds with similar structural motifs have shown moderate to high potency in kinase assays, indicating that this compound may possess similar capabilities .

Case Studies and Research Findings

  • Antiviral Efficacy Against HBV : A study explored the anti-HBV activity of a related benzamide derivative (IMB-0523), which inhibited both wild-type and drug-resistant HBV strains. The compound's mechanism involved increasing intracellular A3G levels, suggesting a pathway that could be relevant for this compound as well .
  • Kinase Inhibition : Research into 4-chloro-benzamide derivatives revealed their potential as RET kinase inhibitors. The structure-activity relationship indicated that modifications in the benzamide framework could enhance inhibitory effects on kinase activity, paving the way for further investigation into similar compounds like this compound .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
IMB-0523Anti-HBV activity
4-Chloro-benzamidesRET kinase inhibition
N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
  • Structural Difference : Replaces the methylthio (-SCH₃) group with a trifluoromethyl (-CF₃) substituent.
  • Higher lipophilicity (logP) compared to methylthio, improving membrane permeability but possibly reducing solubility. Molecular weight: 376.3 g/mol vs. 358.4 g/mol for the methylthio analog .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structural Difference : Features a thiazole ring instead of isoxazole and halogenated (Cl, F) substituents.
  • Impact: Thiazole’s sulfur atom may participate in hydrogen bonding or metal coordination. Halogens increase metabolic stability but raise toxicity risks. Melting point: Not reported, but similar benzamide derivatives exhibit MP > 200°C due to rigid packing .

Heterocyclic Ring Modifications

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
  • Structural Difference : Replaces the methylene-isoxazole group with a thiadiazole ring fused to phenyl and isoxazole.
  • Impact :
    • Thiadiazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
    • Higher melting point (160°C) due to increased molecular rigidity.
    • IR spectrum shows C=O stretch at 1606 cm⁻¹, similar to the target compound .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structural Difference : Uses a 1,3,4-oxadiazole ring and a sulfamoyl (-SO₂NMeBz) group.
  • Impact :
    • Oxadiazole’s electron-deficient nature improves metabolic resistance.
    • Sulfamoyl group enhances solubility but may reduce blood-brain barrier penetration.
    • Demonstrated antifungal activity via thioredoxin reductase inhibition .

Functional Group and Bioactivity Correlations

Compound Name Core Heterocycle Benzamide Substituent Key Bioactivity Melting Point (°C)
Target Compound Isoxazole 2-(methylthio) Not reported N/A
N-…-2-(trifluoromethyl)benzamide Isoxazole 2-(trifluoromethyl) Not reported N/A
Compound 6 () Thiadiazole None Anticancer (inferred from design) 160
LMM5 () Oxadiazole 4-sulfamoyl Antifungal Not reported
N-(5-Chloro-thiazol-2-yl)-… Thiazole 2,4-difluoro Enzyme inhibition >200 (estimated)

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., M2-S31N proton channel) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess hydrogen bonding (e.g., N–H···O/F interactions) and hydrophobic packing .
  • X-ray crystallography : Resolve crystal structures (e.g., orthorhombic P21_121_121_1 space group) to confirm intermolecular interactions (e.g., C–H···π stacking with aromatic residues) .

How can the compound’s metabolic stability and toxicity profile be optimized for preclinical development?

Q. Advanced Research Focus

  • Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., O-demethylation of the methoxyphenyl group) .
  • SAR studies : Modify substituents (e.g., replace methylthio with sulfoxide/sulfone groups) to reduce CYP3A4-mediated oxidation .
  • Toxicity screening : Use Syrian hamster skin cells (e.g., GH-S1 line) for cytotoxicity assays (IC50_{50} > 10 µM deemed low risk) .

What are the challenges in achieving enantiomeric purity for derivatives of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Chiral centers : The isoxazole-methylthio linkage may introduce stereoisomerism during synthesis.
  • Resolution methods :
    • Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol to separate enantiomers .
    • Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
  • Characterization : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>90% ee) .

How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

Q. Basic Research Focus

  • Electron-withdrawing groups (NO2_2) : Activate the benzene ring for substitution at the para position, enhancing reaction rates .
  • Electron-donating groups (OCH3_3) : Deactivate the ring, requiring harsher conditions (e.g., 80°C in DMF) .
  • Experimental validation : Monitor reaction progress via 19F^{19}\text{F} NMR for fluorine-containing intermediates .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic Research Focus

  • Storage : –20°C under argon in amber vials to avoid light-induced decomposition of the isoxazole ring .
  • Solubility : Use DMSO for stock solutions (tested at 10 mM, filtered through 0.22 µm PTFE) .
  • Stability assays : Monitor via HPLC-UV (λ = 254 nm) over 72 hours at room temperature .

How can researchers leverage QSAR models to predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Descriptor selection : Include logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors .
  • Software tools : Use Schrödinger QikProp or SwissADME to predict bioavailability (%F > 30%) and blood-brain barrier penetration (logBB < –1) .
  • Validation : Compare predicted vs. experimental values (e.g., plasma protein binding via equilibrium dialysis) .

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